4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the oxadiazole ring and the piperidine moiety. The final step involves the sulfonamide formation. Each step requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch processes.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound could be used to study enzyme interactions or as a probe to investigate cellular processes. Its structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine
Medically, the compound might have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer or bacterial infections.
Industry
In industry, the compound could be used in the development of new materials. Its unique structure might impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides and oxadiazoles, such as:
- 4-(N,N-dimethylsulfamoyl)-N-(5-(2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- N-(5-(2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Uniqueness
What sets 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S2/c1-23(2)31(27,28)15-8-6-14(7-9-15)18(26)20-12-16-21-22-19(29-16)30-13-17(25)24-10-4-3-5-11-24/h6-9H,3-5,10-13H2,1-2H3,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMXPLHIFYQSKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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